molecular formula C15H22ClNO3S B12193035 1-(4-Chloro-3-ethoxybenzenesulfonyl)-3,5-dimethylpiperidine

1-(4-Chloro-3-ethoxybenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B12193035
M. Wt: 331.9 g/mol
InChI Key: ZKFYYZADYNMRPA-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-ethoxybenzenesulfonyl)-3,5-dimethylpiperidine is a complex organic compound with a unique structure that combines a piperidine ring with a chlorinated and ethoxylated benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-ethoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of the chlorinated and ethoxylated benzenesulfonyl precursor. This precursor is then reacted with 3,5-dimethylpiperidine under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-ethoxybenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

1-(4-Chloro-3-ethoxybenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-ethoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-methoxybenzenesulfonyl)-3,5-dimethylpiperidine
  • 1-(4-Chloro-3-ethoxybenzenesulfonyl)-3,5-dimethylpyrrolidine

Uniqueness

1-(4-Chloro-3-ethoxybenzenesulfonyl)-3,5-dimethylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H22ClNO3S

Molecular Weight

331.9 g/mol

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C15H22ClNO3S/c1-4-20-15-8-13(5-6-14(15)16)21(18,19)17-9-11(2)7-12(3)10-17/h5-6,8,11-12H,4,7,9-10H2,1-3H3

InChI Key

ZKFYYZADYNMRPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CC(CC(C2)C)C)Cl

Origin of Product

United States

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